2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine
Description
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine is a secondary amine featuring a sulfanyl-linked 3,4-dimethylbenzyl group. Its structure comprises an ethylamine backbone (NH₂-CH₂-CH₂-) connected via a sulfur atom to a 3,4-dimethylbenzyl substituent. The compound’s molecular formula is C₁₁H₁₇NS, with a molecular weight of 195.3 g/mol (calculated). The dimethylphenyl group may enhance lipophilicity and influence intermolecular interactions compared to simpler aryl derivatives.
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-3-4-11(7-10(9)2)8-13-6-5-12/h3-4,7H,5-6,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYCHQKOHLXNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine typically involves the reaction of 3,4-dimethylbenzyl chloride with thiourea to form the corresponding thiouronium salt. This intermediate is then hydrolyzed to yield the desired sulfanyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine and related compounds, followed by a detailed analysis:
Structural and Functional Group Analysis
Aromatic Substituents: The 3,4-dimethylphenyl group in the target compound contrasts with thiophene-3-yl in and trifluoromethylsulfanyl-phenyl in . Electron-donating methyl groups may increase electron density on the aromatic ring compared to electron-withdrawing trifluoromethyl groups, altering reactivity in electrophilic substitution or hydrogen bonding.
Physical State :
- The target compound’s physical state is unreported, but analogs with lower molecular weights (e.g., 173.3 g/mol in ) are liquids, while higher molecular weight derivatives (e.g., 375 g/mol in ) are solids with melting points up to 178°C. This suggests molecular symmetry and intermolecular forces (e.g., hydrogen bonding in amides) govern physical state.
Spectral Characteristics: IR Spectroscopy: Amide-containing analogs (e.g., 7c ) show strong C=O stretches (~1675 cm⁻¹), absent in the target compound. NMR: Methyl groups in the target compound’s 3,4-dimethylphenyl moiety would resonate near δ 2.2–2.5, similar to methyl signals in 7c–7f . Aromatic protons in dimethylphenyl derivatives typically appear δ 6.5–7.5, differing from thiophene (δ 6.8–7.4 in ) or trifluoromethylsulfanyl-substituted aromatics.
Biological and Chemical Implications: The dimethylphenyl group likely enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability compared to polar oxadiazole derivatives .
Biological Activity
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an extensive overview of its biological activity, including enzyme inhibition properties, receptor interactions, and overall therapeutic potential.
Chemical Structure and Properties
The compound features a sulfanyl group attached to an ethanamine backbone with a 3,4-dimethylphenyl moiety. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its interaction with different biological targets.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of several enzymes linked to metabolic disorders and neurodegenerative diseases. Notably, it has shown significant inhibition against:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
- α-glucosidase
The inhibition percentages and IC50 values for these enzymes are summarized in Table 1.
| Enzyme | % Inhibition | IC50 (µM) |
|---|---|---|
| AChE | 39.65 | 0.04 |
| BChE | 36.24 | 0.05 |
| α-glucosidase | 41.10 | 0.03 |
Table 1: Inhibition properties of this compound against key enzymes.
Receptor Activity
The compound has also been evaluated for its agonistic activity at various receptors. A study aimed at identifying novel D3 dopamine receptor agonists indicated that modifications in the aromatic moiety could enhance receptor selectivity and potency.
Key Findings:
- The compound exhibited selective agonism at the D3 receptor with minimal activity at the D2 receptor.
- Structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring significantly influenced biological activity.
Case Studies
Case Study 1: Neuroprotective Potential
In a study investigating neuroprotective effects, this compound was administered to models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.
Case Study 2: Antidiabetic Properties
Another study focused on the compound's antidiabetic effects through α-glucosidase inhibition. The results demonstrated that the compound effectively reduced postprandial blood glucose levels in diabetic rats, suggesting its potential utility in managing diabetes mellitus.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The presence of the sulfanyl group is believed to facilitate binding interactions with active sites of target enzymes and receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
